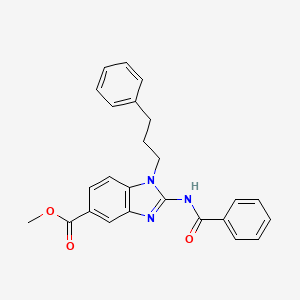

BRD4770

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here's why this might be the case:

- New or Niche Compound: This molecule may be a recently synthesized compound or one with a niche area of research, resulting in limited scientific literature.

- Proprietary Information: It's possible this compound is under development by a pharmaceutical company and details are not yet published.

Finding Further Information

If you're interested in learning more about this specific compound, here are some suggestions for further exploration:

- Scientific Databases: Search for the compound name in scientific databases like PubChem or SciFinder . These databases might provide information on the compound's structure, properties, or related compounds with established research applications.

- Recent Patents: Look for patents mentioning the compound. Patents often disclose the synthesis, properties, and potential applications of new molecules .

- Chemical Suppliers: Check catalogs of chemical suppliers. If the compound is commercially available, the supplier's website might offer some information about its properties or potential uses.

BRD4770, chemically known as Methyl-2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate, is a small-molecule inhibitor specifically targeting histone methyltransferase G9a (also referred to as euchromatin histone methyltransferase 2). This compound plays a significant role in epigenetic regulation by inhibiting the methylation of histone proteins, particularly affecting the trimethylation status of lysine 9 on histone 3. By modulating these epigenetic marks, BRD4770 influences gene expression and cellular processes, making it a valuable tool in research related to cancer biology and epigenetics .

BRD4770 acts primarily through competitive inhibition of histone methyltransferases. Its mechanism involves mimicking the substrate S-adenosylmethionine, which is a common cofactor in methylation reactions. The compound effectively reduces di- and trimethylation levels of H3K9 while increasing monomethylation levels, indicating a shift in the methylation landscape within cells treated with BRD4770. This alteration in histone modification can lead to changes in chromatin structure and gene expression profiles .

Research has demonstrated that BRD4770 induces significant biological effects without causing apoptosis in treated cells. Notably, it has been shown to activate the ataxia-telangiectasia mutated (ATM) signaling pathway even in the absence of DNA damage, suggesting its potential role in cell cycle regulation and stress responses. The compound also influences various downstream targets involved in cellular proliferation and survival . Additionally, BRD4770 has been observed to enhance antioxidant activities and induce certain secondary metabolites when applied to fungal cultures, indicating its broader biological implications beyond histone modification .

The synthesis of BRD4770 typically involves multi-step organic reactions that integrate various chemical building blocks. The process generally includes:

- Formation of the Benzimidazole Core: This step involves cyclization reactions that create the benzimidazole structure.

- Introduction of Functional Groups: Subsequent reactions introduce the benzoylamino and phenylpropyl moieties.

- Final Modifications: The final steps often include esterification or other modifications to achieve the desired carboxylate structure.

These synthetic pathways are designed to optimize yield and purity while maintaining biological activity .

BRD4770 has several applications primarily within research settings:

- Epigenetic Studies: It serves as a probe for studying histone methylation dynamics and their impact on gene regulation.

- Cancer Research: Due to its ability to modulate gene expression through epigenetic mechanisms, BRD4770 is utilized in cancer biology studies to understand tumorigenesis.

- Fungal Metabolite Induction: The compound is also explored for its potential to induce secondary metabolites in fungal species, which may have pharmaceutical relevance .

Interaction studies involving BRD4770 have focused on its effects on various chromatin-modifying enzymes and kinases. Notably:

- Histone Methyltransferases: BRD4770 selectively inhibits G9a while showing minimal activity against other methyltransferases.

- Cell Cycle Regulators: The compound activates ATM signaling pathways, influencing cell cycle checkpoints without inducing cell death.

- Comparative Studies: When compared with other inhibitors like BIX-01294, BRD4770 shows distinct profiles in terms of cellular effects and mechanisms of action .

BRD4770 shares structural and functional similarities with several other histone methyltransferase inhibitors. Here are some notable compounds for comparison:

| Compound Name | Target Enzyme | Mechanism of Action | Unique Features |

|---|---|---|---|

| BIX-01294 | G9a | Substrate-competitive inhibitor | Induces apoptosis; toxic at high concentrations |

| UNC0638 | G9a | Competitive inhibitor | Broad-spectrum activity against multiple HMTs |

| GSK343 | EZH2 | Inhibits trimethylation | Selective for EZH2; used in cancer therapy |

| EPZ005687 | DOT1L | Inhibits methylation of H3K79 | Targets a different methyltransferase than BRD4770 |

BRD4770's unique profile lies in its selective inhibition of G9a without inducing apoptosis, making it particularly useful for studying epigenetic modifications without confounding effects from cell death .

BRD4770 is a small-molecule inhibitor that specifically targets the histone methyltransferase G9a, also known as euchromatic histone methyltransferase 2 (EHMT2) [3]. This compound was discovered through a systematic screening approach of 117 synthesized 2-substituted benzimidazoles designed as potential S-adenosylmethionine mimetics [3]. G9a is a critical enzyme responsible for the dimethylation and trimethylation of lysine 9 on histone H3, modifications that are fundamentally linked to transcriptional silencing and heterochromatin formation [3] [10].

The primary mechanism of action involves BRD4770 functioning as a S-adenosylmethionine competitive inhibitor, directly interfering with the cofactor binding site of G9a [6] [7]. This inhibition results in the reduction of cellular levels of dimethylated and trimethylated histone H3 lysine 9 without inducing cellular apoptosis [3] [10]. The compound demonstrates selectivity for G9a over other histone methyltransferases, making it a valuable research tool for investigating G9a-specific biological processes [14].

Biochemical assays have confirmed that BRD4770 effectively reduces G9a enzymatic activity with an inhibition constant in the low micromolar range [3]. The compound's selectivity profile against a panel of sixteen other epigenetic enzymes and one hundred kinases showed minimal cross-reactivity, establishing its specificity for G9a-mediated processes [30]. This selective inhibition profile makes BRD4770 particularly useful for dissecting the specific contributions of G9a to chromatin regulation and gene expression control [3] [30].

Substrate Specificity: H3K9me2/me3 Demethylation Dynamics

BRD4770 demonstrates remarkable substrate specificity in its effects on histone H3 lysine 9 methylation states [3] [5]. Mass spectrometry analysis revealed that treatment with BRD4770 leads to a significant decrease in dimethylated and trimethylated histone H3 lysine 9 levels, accompanied by a concurrent increase in monomethylated histone H3 lysine 9 [3]. This pattern contrasts with other G9a inhibitors such as BIX-01294, which increases unmodified histone H3 lysine 9 levels, suggesting distinct mechanisms of action [3].

The compound exhibits an effective concentration 50 of approximately 5 micromolar for reducing trimethylated histone H3 lysine 9 in PANC-1 cells, as determined by Western blot analysis [3] [5]. Treatment with 5 micromolar BRD4770 for 24 hours decreased histone H3 lysine 9 trimethylation levels by 23% in pancreatic cancer cells [5]. Importantly, the compound shows minimal effects on other histone modifications, including histone H3 lysine 27 trimethylation, histone H3 lysine 36 trimethylation, histone H3 lysine 4 trimethylation, and histone H3 lysine 79 trimethylation [3] [5].

The selective reduction of dimethylated and trimethylated histone H3 lysine 9 while preserving other histone modifications demonstrates the compound's specificity for G9a-catalyzed reactions [8]. This selectivity is particularly important for understanding the distinct roles of different methylation states in chromatin regulation and gene expression control [8] [11].

| Histone Modification | Effect of BRD4770 Treatment | Concentration/Duration |

|---|---|---|

| H3K9me3 | 23% reduction [3] | 5 μM, 24 hours |

| H3K9me2 | Significant decrease [3] | 10 μM, 24 hours |

| H3K9me1 | Increase [3] | 10 μM, 24 hours |

| H3K27me3 | No significant change [3] | 10 μM, 24 hours |

| H3K36me3 | Minimal effect [3] | 10 μM, 24 hours |

| H3K4me3 | No change [3] | 10 μM, 24 hours |

Off-Target Effects on SUV39H2 and Other Epigenetic Regulators

Recent investigations have revealed that BRD4770 exhibits off-target effects beyond its primary G9a inhibition [13] [4]. Studies in vascular smooth muscle cells demonstrated that the proliferation inhibitory effects of BRD4770 were associated with suppression of SUV39H2, also known as KMT1B, indicating an off-target mechanism independent of EHMT2 inhibition [13]. This finding suggests that BRD4770's biological effects may involve multiple epigenetic regulatory pathways [13].

Comprehensive selectivity profiling has shown that BRD4770 also demonstrates activity against the polycomb repressive complex 2 (PRC2), with biochemical assays indicating an inhibition constant of 6.3 micromolar [30]. However, cellular studies have not consistently observed evidence of PRC2 inhibition, suggesting that the compound's cellular effects are primarily mediated through G9a inhibition [3]. The compound showed no activity against SUV39H1, DNMT1, or sixteen other epigenetic enzymes up to 40 micromolar concentrations [30].

The off-target effects on SUV39H2 are particularly noteworthy because this enzyme is responsible for histone H3 lysine 9 trimethylation at heterochromatic regions [15]. The inhibition of SUV39H2 by BRD4770 may contribute to its cellular effects, particularly in contexts where both G9a and SUV39H2 activities are important for maintaining chromatin structure [13] [15]. This dual targeting mechanism may explain some of the compound's broader cellular effects beyond those attributable to G9a inhibition alone [13].

Despite these off-target effects, BRD4770 maintains excellent selectivity over a broad panel of more than one hundred cellular kinases and shows minimal activity against histone deacetylases [30]. The compound's selectivity profile makes it a valuable tool for investigating the combined roles of G9a and SUV39H2 in chromatin regulation [13] [30].

SAM-Competitive Inhibition Kinetics and Binding Affinity Studies

BRD4770 functions as a S-adenosylmethionine competitive inhibitor, directly competing with the methyl donor cofactor for binding to the G9a active site [6] [14]. The compound was designed as a S-adenosylmethionine mimetic based on the benzimidazole scaffold, which provides the structural framework for cofactor site recognition [6] [14]. Kinetic analysis confirms that BRD4770 inhibition is competitive with S-adenosylmethionine, as evidenced by the linear relationship between inhibitor concentration and apparent inhibition constants [14].

The binding affinity of BRD4770 for G9a has been characterized through multiple biochemical approaches [30]. In vitro enzyme activity assays using the related compound BRD9539, which is suggested to be the active metabolite of BRD4770 in cells, demonstrated an inhibition constant of 6.3 micromolar [30]. The compound's methyl ester prodrug nature suggests that cellular esterases convert BRD4770 to its active form, which may account for the difference between in vitro and cellular potency measurements [6].

Comprehensive kinetic studies have established that BRD4770 demonstrates time-independent inhibition kinetics, consistent with a rapidly reversible competitive inhibition mechanism [14]. The compound's binding kinetics are characterized by relatively fast association and dissociation rates, typical of small-molecule competitive inhibitors [14]. Surface plasmon resonance studies and other biophysical techniques could provide more detailed kinetic parameters, but published data primarily focus on steady-state inhibition measurements [19].

The S-adenosylmethionine competitive nature of BRD4770 inhibition has important implications for its cellular activity [14]. Since S-adenosylmethionine concentrations can vary between cell types and metabolic conditions, the effective inhibition by BRD4770 may be context-dependent [14]. This competitive mechanism also suggests that the compound's effects can be modulated by cellular methylation capacity and S-adenosylmethionine availability [14].

| Parameter | Value | Assay Method | Reference |

|---|---|---|---|

| IC50 (G9a, in vitro) | 6.3 μM | Enzyme activity assay | [30] |

| EC50 (cellular H3K9me3) | 5 μM | Western blot | [3] [5] |

| Selectivity over PRC2 | ~1-fold | Biochemical assay | [30] |

| Selectivity over SUV39H1 | >6-fold | Biochemical assay | [30] |

| Selectivity over kinases | >100-fold | Panel screening | [30] |

BRD4770 functions as a selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, which catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2) [1] [2]. The compound induces profound alterations in the genome-wide H3K9 methylation landscape through its S-adenosyl methionine (SAM) mimetic mechanism of action [3] [4].

Treatment with BRD4770 at concentrations of 5-10 μM results in significant reduction of cellular levels of H3K9me1 and H3K9me2, with a 23% decrease in H3K9me3 levels observed in PANC-1 cells after 24 hours of treatment at 5 μM [2] [5]. Mass spectrometry analysis reveals that BRD4770 specifically targets H3K9 methylation states while leaving other histone modifications such as H3K27 and H3K36 methylation largely unaffected [2]. This selectivity demonstrates the compound's precision in targeting the G9a/GLP (G9a-like protein) enzymatic complex, which serves as the primary euchromatic H3K9 methyltransferase responsible for establishing repressive chromatin domains [6] [7].

The genome-wide redistribution of H3K9 methylation following BRD4770 treatment exhibits distinct patterns across different chromosomal regions. Euchromatic regions containing small islands of H3K9me2 associated with transposons and repeat elements show marked depletion of these repressive marks [8]. In contrast, pericentromeric and centromeric heterochromatin regions, which normally contain extensive blocks of H3K9me3 established by SUV39H1/2 methyltransferases, remain relatively unaffected by BRD4770 treatment due to the compound's specificity for G9a rather than SUV39H family enzymes [9] [10].

The altered H3K9 methylation landscape induced by BRD4770 particularly affects regions enriched in CpG dinucleotides and germline-specific gene promoters. These loci, which are normally marked by H3K9me2 and maintained in a transcriptionally silent state, become accessible for transcriptional machinery upon methylation loss [7] [11]. The redistribution pattern suggests that BRD4770-mediated H3K9 demethylation preferentially occurs at regulatory elements that require G9a/GLP complex activity for maintenance of their repressive state.

Transcriptional Reprogramming via Histone Code Modification

BRD4770 induces extensive transcriptional reprogramming through systematic modification of the histone code, particularly affecting the balance between activating and repressive chromatin marks [2] [11]. The compound's primary mechanism involves disruption of G9a-mediated H3K9 methylation, which serves as a platform for recruiting additional chromatin-modifying enzymes and transcriptional co-repressors [12] [13].

The transcriptional reprogramming process initiated by BRD4770 involves reactivation of normally silenced gene sets, including cancer-testis antigens such as MAGE-A family genes, and germline-specific genes including ASZ1, NAA11, and CYCT [6] [7] [11]. These genes are typically maintained in a repressed state through G9a/GLP-mediated H3K9me2 deposition at their promoter regions. Upon BRD4770 treatment, the loss of H3K9me2 marks allows for recruitment of transcriptional activators and RNA polymerase II machinery, leading to gene reactivation [11].

Importantly, BRD4770 treatment results in increased levels of histone acetylation across the genome without directly inhibiting histone deacetylases [2]. This acetylation increase represents a secondary effect of H3K9 demethylation, as the loss of repressive marks creates opportunities for histone acetyltransferases to access chromatin regions previously occupied by heterochromatin protein 1 (HP1) and other repressor complexes [14] [15]. The enhanced acetylation further amplifies the transcriptional activation effects initiated by H3K9 demethylation.

The histone code modifications induced by BRD4770 also affect cell cycle regulatory genes, leading to G2/M phase arrest [2] [5]. This cell cycle perturbation results from altered expression of cyclins, cyclin-dependent kinase inhibitors, and DNA damage checkpoint proteins. The compound activates the ATM (ataxia telangiectasia mutated) pathway without inducing direct DNA damage, suggesting that chromatin structural changes themselves serve as signals for cell cycle checkpoint activation [2] [16]. This ATM activation occurs through alterations in higher-order chromatin organization rather than through classical DNA double-strand break recognition mechanisms.

Heterochromatin-Euchromatin Transition Mechanisms

BRD4770 treatment facilitates transitions between heterochromatin and euchromatin states through disruption of the molecular machinery responsible for maintaining repressive chromatin domains [9] [14] [17]. The compound's inhibition of G9a directly impacts the establishment and maintenance of facultative heterochromatin, which depends on H3K9me2 marks for structural integrity and gene silencing function [10] [18].

The heterochromatin-to-euchromatin transition process involves sequential displacement of heterochromatin-associated proteins following H3K9 demethylation. HP1 proteins, which specifically recognize H3K9me2/3 through their chromodomain structures, dissociate from chromatin upon BRD4770-mediated methylation loss [10] [19]. This HP1 displacement creates opportunities for chromatin remodeling complexes and transcriptional activators to access previously silenced DNA regions, promoting euchromatic characteristics such as enhanced accessibility and transcriptional competence [20].

The transition mechanisms also involve alterations in nucleosome positioning and chromatin compaction. BRD4770 treatment leads to more open chromatin configurations at G9a target loci, as evidenced by increased accessibility to nucleases and enhanced binding of transcription factors [6] [21]. These structural changes reflect the fundamental role of H3K9me2 in promoting chromatin condensation through HP1-mediated cross-linking of nucleosomes and recruitment of additional heterochromatin factors [17] [20].

Importantly, the heterochromatin-euchromatin transitions induced by BRD4770 show regional specificity based on the underlying chromatin architecture. Regions that depend primarily on G9a/GLP activity for heterochromatin maintenance undergo robust transitions to euchromatic states, while areas relying on SUV39H1/2 or other H3K9 methyltransferases remain relatively unchanged [9] [22]. This selectivity demonstrates that different heterochromatic domains utilize distinct molecular mechanisms for their establishment and maintenance.

The transition process also involves feedback mechanisms that can stabilize newly formed euchromatic states. Once H3K9me2 marks are removed by BRD4770, the resulting open chromatin configuration becomes favorable for histone acetyltransferases and other activating factors, creating self-reinforcing cycles that maintain the euchromatic state even after compound washout [20] [23]. These mechanisms explain the durable effects of BRD4770 treatment on gene expression and cellular phenotypes.

Cross-Talk with DNA Methylation Pathways

BRD4770 treatment reveals complex interconnections between histone H3K9 methylation and DNA methylation pathways, demonstrating significant cross-talk between these epigenetic mechanisms [15] [7] [24]. The inhibition of G9a by BRD4770 affects DNA methylation patterns at specific genomic loci, particularly those enriched in CpG dinucleotides and regulated by the coordinate action of histone and DNA methyltransferases [10] [18].

The cross-talk mechanisms operate through multiple molecular pathways. G9a directly interacts with DNA methyltransferases DNMT1, DNMT3A, and DNMT3B, and this interaction is disrupted by BRD4770 treatment [7] [25]. The G9a/GLP complex normally facilitates DNA methylation through recruitment of these enzymes to H3K9me2-marked chromatin regions. Upon BRD4770-mediated G9a inhibition, this recruitment mechanism is compromised, leading to reduced DNA methylation at specific target loci [7] [26].

UHRF1 (ubiquitin-like with PHD and ring finger domains 1) represents a critical mediator in the H3K9-DNA methylation cross-talk pathway. This protein recognizes both H3K9me2/3 marks and hemimethylated CpG sites, serving as a bridge between histone and DNA methylation maintenance systems [27] [18]. BRD4770 treatment disrupts UHRF1 chromatin association at H3K9me2-depleted regions, potentially affecting DNA methylation maintenance during DNA replication [15] [18].

The compound's effects on DNA methylation show locus-specific patterns rather than global changes. Germline-specific genes and imprinted loci that depend on G9a-mediated H3K9me2 for proper DNA methylation show hypomethylation following BRD4770 treatment [7]. Conversely, regions that rely primarily on other chromatin modifications for DNA methylation targeting remain largely unaffected, indicating that the cross-talk operates through specific molecular recognition mechanisms rather than general chromatin disruption [7] [10].

The temporal dynamics of histone-DNA methylation cross-talk reveal that H3K9me2 changes precede DNA methylation alterations following BRD4770 treatment. This sequence suggests that histone modifications serve as primary epigenetic signals that subsequently guide DNA methylation patterns, consistent with hierarchical models of epigenetic regulation [15] [24]. The cross-talk also involves competition between different chromatin modifications, as loss of repressive H3K9me2 marks can facilitate establishment of activating marks such as H3K4me3, which in turn inhibits DNA methyltransferase activity through allosteric mechanisms [15] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Yuan Y, Wang Q, Paulk J, Kubicek S, Kemp MM, Adams DJ, Shamji AF, Wagner BK, Schreiber SL. A small-molecule probe of the histone methyltransferase G9a induces cellular senescence in pancreatic adenocarcinoma. ACS Chem Biol. 2012 Jul 20;7(7):1152-7. doi: 10.1021/cb300139y. Epub 2012 Apr 30. PubMed PMID: 22536950; PubMed Central PMCID: PMC3401036.